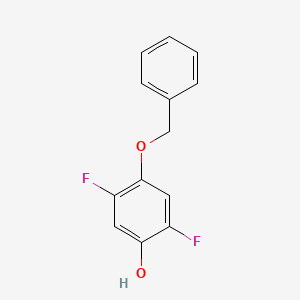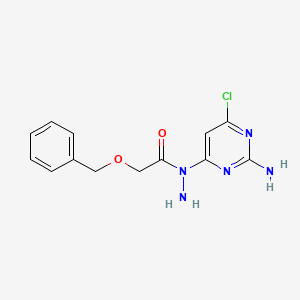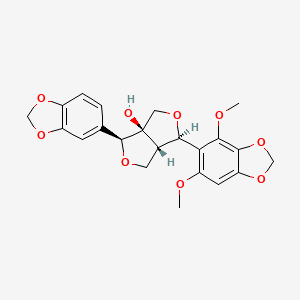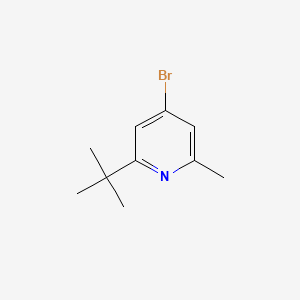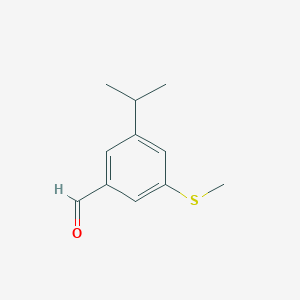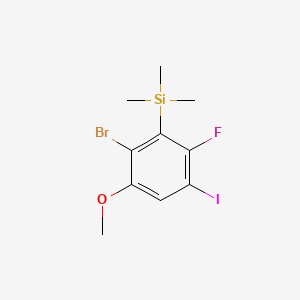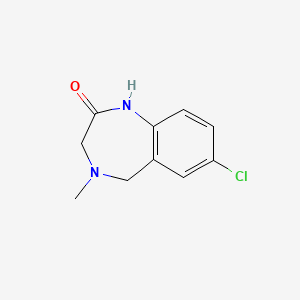
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluorophenyl group and a dimethylpropanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the use of chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding ketone precursor using a chiral reducing agent. The reaction conditions often include mild temperatures and atmospheric pressure to maintain the integrity of the chiral center .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of biocatalysis, which offers advantages such as high enantioselectivity and reduced environmental impact. Biocatalytic processes can be conducted at ambient temperatures and pressures, making them more sustainable compared to traditional chemical synthesis methods .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .
Wissenschaftliche Forschungsanwendungen
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other high-value chemicals.
Wirkmechanismus
The mechanism of action of (S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the chiral center ensures enantioselective interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activities.
2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine: The racemic mixture containing both enantiomers.
2,2-Dimethyl-1-(2,3,6-difluorophenyl)propan-1-amine: A similar compound with one less fluorine atom on the phenyl ring.
Uniqueness
(S)-2,2-Dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine is unique due to its specific chiral configuration and trifluorophenyl group, which confer distinct chemical and biological properties. Its enantioselectivity makes it particularly valuable in the development of chiral drugs and other applications requiring high specificity .
Eigenschaften
Molekularformel |
C11H14F3N |
|---|---|
Molekulargewicht |
217.23 g/mol |
IUPAC-Name |
(1S)-2,2-dimethyl-1-(2,3,6-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-11(2,3)10(15)8-6(12)4-5-7(13)9(8)14/h4-5,10H,15H2,1-3H3/t10-/m1/s1 |
InChI-Schlüssel |
ZFIPHQXNIOSJDP-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C1=C(C=CC(=C1F)F)F)N |
Kanonische SMILES |
CC(C)(C)C(C1=C(C=CC(=C1F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


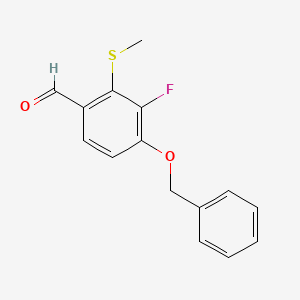

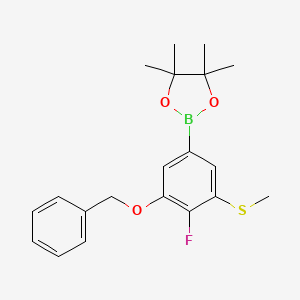

![(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)

![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
